Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7): A Comprehensive Technical Guide for Drug Development
Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7): A Comprehensive Technical Guide for Drug Development
Executive Summary
Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly functionalized, poly-substituted benzene derivative that serves as a critical intermediate in modern drug discovery and complex organic synthesis. Featuring a strategically positioned orthogonal set of functional groups—a methyl ester, a methoxy ether, an aryl methyl, and a nitro group—this privileged scaffold provides medicinal chemists with a versatile platform for divergent synthesis.
The intrinsic value of this molecule lies in its capacity for selective functional group interconversion (FGI). The nitro group can be selectively reduced to an aniline to serve as a nucleophile in amide couplings, while the ester can be independently saponified to a carboxylic acid for further derivatization. This whitepaper provides a comprehensive, mechanistically grounded guide to its physicochemical properties, synthetic pathways, and downstream applications in active pharmaceutical ingredient (API) development.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of CAS 1082042-32-7 is critical for optimizing reaction conditions, predicting solubility during workups, and designing downstream purification workflows.
| Property | Value |
| Chemical Name | Methyl 5-methoxy-2-methyl-3-nitrobenzoate |
| CAS Registry Number | 1082042-32-7 |
| Molecular Formula | C 10 H 11 NO 5 |
| Molecular Weight | 225.20 g/mol |
| Physical State | Solid (Powder/Crystals) |
| Functional Groups | Methyl ester, Methoxy ether, Aryl methyl, Nitro group |
| Solubility | Soluble in DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate |
| Storage Conditions | Inert atmosphere (Argon/N 2 ), 2-8°C, protected from light |
Mechanistic Synthesis Pathways
The de novo synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate requires precise control over regioselectivity. A highly efficient, three-step linear sequence starting from commercially available 2-methyl-3-nitrobenzoic acid involves the following mechanistic steps:
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Electrophilic Aromatic Substitution (Bromination): The sequence begins with the regioselective bromination of the aromatic ring. Iron(III) bromide (FeBr 3 ) acts as a Lewis acid, coordinating with Br 2 to polarize the bond and generate a highly electrophilic bromonium species (Br + ). The aromatic ring undergoes electrophilic attack at the C5 position, which is synergistically directed by the ortho/para-directing methyl group and the meta-directing nitro group.
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Ullmann-Type Methoxylation: The resulting aryl bromide undergoes a copper-catalyzed cross-coupling to introduce the methoxy group. Standard unactivated nucleophilic aromatic substitution (S N Ar) is disfavored here due to the electron-rich nature of the incoming methoxide nucleophile. To overcome this, a Cu(I) catalyst is employed. The Cu(I) species undergoes oxidative addition into the aryl-bromide bond, forming a transient Cu(III) intermediate. Ligand exchange with sodium methoxide followed by reductive elimination furnishes the aryl ether and regenerates the active catalyst .
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Fischer–Speier Esterification: The final step is the acid-catalyzed condensation of the carboxylic acid with methanol. Sulfuric acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol. Continuous reflux and the use of excess methanol drive the equilibrium towards the ester product according to Le Châtelier's principle .
Synthetic workflow for CAS 1082042-32-7 via bromination, methoxylation, and esterification.
Experimental Protocols (Self-Validating System)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific workup steps that inherently verify the success of the chemical transformation.
Step 1: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid
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Procedure: To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 eq) and catalytic FeBr 3 (0.05 eq) in glacial acetic acid. Slowly add liquid bromine (1.1 eq) dropwise at room temperature. Heat the mixture to 60°C for 4 hours.
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Causality & Validation: The mild heating provides the activation energy required for the temporarily disrupted aromaticity during the formation of the sigma complex.
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Workup: Quench the reaction by pouring it into ice water containing sodium bisulfite (NaHSO 3 ) to destroy unreacted Br 2 (visual validation: the red/brown color of bromine will immediately dissipate). Filter the resulting precipitate and recrystallize from ethanol.
Step 2: Ullmann Methoxylation to 5-Methoxy-2-methyl-3-nitrobenzoic acid
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Procedure: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq), Copper(I) Iodide (0.1 eq), and Sodium Methoxide (NaOMe, 3.0 eq) in anhydrous DMF. Heat the mixture to 100°C for 12 hours.
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Causality & Validation: Anhydrous conditions and an inert atmosphere are strictly required to prevent the oxidation of Cu(I) to Cu(II), which would kill the catalytic cycle. The excess NaOMe acts as both the nucleophile and the base to deprotonate the carboxylic acid.
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Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to reprotonate the carboxylate. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
Step 3: Fischer Esterification to CAS 1082042-32-7
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Procedure: Dissolve 5-methoxy-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Carefully add concentrated H 2 SO 4 (0.2 eq) dropwise. Equip the flask with a reflux condenser and heat to 70°C for 8 hours.
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Causality & Validation: Methanol serves as both the solvent and the reactant. The large molar excess of methanol drives the equilibrium forward .
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Workup: Concentrate the mixture to remove the bulk of methanol. Dilute the residue with Ethyl Acetate and wash carefully with saturated aqueous NaHCO 3 until CO 2 evolution ceases. This step is a self-validating check: it neutralizes the H 2 SO 4 catalyst and removes any unreacted starting carboxylic acid into the aqueous layer. Dry the organic layer and evaporate to yield the pure title compound.
Downstream Applications in Drug Discovery
In medicinal chemistry, the true utility of Methyl 5-methoxy-2-methyl-3-nitrobenzoate lies in its downstream reactivity. The nitro group is a classic masked amine. By subjecting the scaffold to catalytic hydrogenation (H 2 gas, Pd/C catalyst), the nitro group is cleanly reduced to an aniline derivative (Methyl 3-amino-5-methoxy-2-methylbenzoate).
This resulting aniline is a highly sought-after pharmacophore. It can be rapidly coupled with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or heteroaryl halides) to synthesize libraries of kinase inhibitors, GPCR modulators, or targeted protein degraders (PROTACs).
Downstream drug discovery application converting the nitrobenzoate to an active API scaffold.
Analytical Validation
To confirm the structural integrity and purity of the synthesized Methyl 5-methoxy-2-methyl-3-nitrobenzoate, the following analytical suite must be employed:
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1 H NMR (400 MHz, CDCl 3 ): Look for the characteristic diagnostic singlets: a sharp 3H singlet at ~3.85 ppm corresponding to the methoxy (-OCH 3 ) protons, and a distinct 3H singlet at ~3.95 ppm corresponding to the methyl ester (-COOCH 3 ) protons. The aryl methyl group will appear as a 3H singlet near ~2.3 ppm.
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LC-MS (ESI+): The mass spectrum should display a clear pseudomolecular ion peak [M+H] + at m/z 226.2, confirming the molecular weight of the target compound.
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HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA) to ensure the purity exceeds >95% before proceeding to downstream API coupling steps.
References
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ACS Publications. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." Organic Process Research & Development. Available at:[Link]
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Chemistry Steps. "Fischer Esterification Mechanism." Available at:[Link]
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Wikipedia. "Fischer–Speier esterification." Available at:[Link]
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Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at:[Link]
